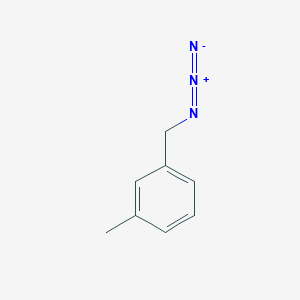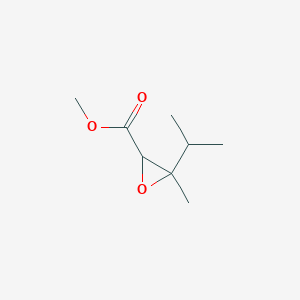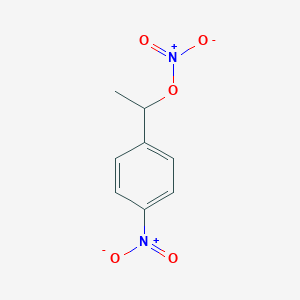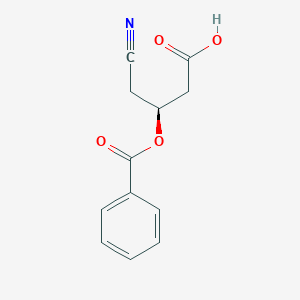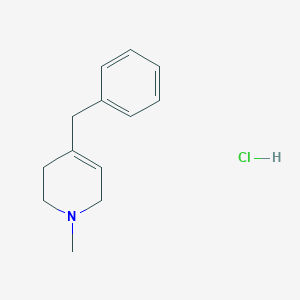
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine (MBT) is a chemical compound that has been widely used in scientific research due to its unique properties. MBT is a heterocyclic compound with a pyridine ring and a tetrahydrofuran ring, which makes it a versatile molecule for various applications.
作用機序
The mechanism of action of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is based on its ability to inhibit MAO-B, which is a mitochondrial enzyme that catalyzes the oxidation of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can increase the levels of these neurotransmitters in the brain, which can have various effects on neuronal function.
生化学的および生理学的効果
The biochemical and physiological effects of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine are mainly related to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes, such as motor control, reward, and cognition. By increasing the levels of dopamine, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can have various effects on these processes, which can be studied in animal models.
実験室実験の利点と制限
The main advantage of using 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in lab experiments is its selectivity for MAO-B inhibition. This allows researchers to study the role of dopamine specifically, without affecting other neurotransmitters. However, the main limitation of using 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine at the appropriate concentrations and to monitor its effects carefully.
将来の方向性
There are several future directions for the use of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in scientific research. One direction is to study the role of dopamine in various neurological disorders, such as depression, addiction, and schizophrenia. Another direction is to develop new drugs based on the structure of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine that can selectively target MAO-B and have fewer side effects. Additionally, the use of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in combination with other drugs or therapies can be explored to enhance its effects and reduce its toxicity.
Conclusion
In conclusion, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is a versatile compound that has been widely used in scientific research to study the dopaminergic system in the brain. Its ability to selectively inhibit MAO-B and increase the levels of dopamine makes it a valuable tool for studying various neurological disorders. However, its potential toxicity should be carefully monitored, and further research is needed to explore its future applications in drug development and combination therapy.
合成法
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can be synthesized using a multi-step process that involves the reaction of benzylamine with acetaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by methylation of the tetrahydropyridine ring using methyl iodide. The yield of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学的研究の応用
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research as a tool to study the dopaminergic system in the brain. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can increase the levels of dopamine in the brain, which can be used to study the role of dopamine in various neurological disorders, such as Parkinson's disease.
特性
CAS番号 |
125927-26-6 |
|---|---|
製品名 |
1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine |
分子式 |
C13H18ClN |
分子量 |
223.74 g/mol |
IUPAC名 |
4-benzyl-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12;/h2-7H,8-11H2,1H3;1H |
InChIキー |
ARYZGNSJMRABMB-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
正規SMILES |
CN1CCC(=CC1)CC2=CC=CC=C2.Cl |
同義語 |
1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine BMTP MBzTP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



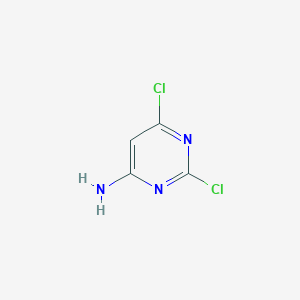
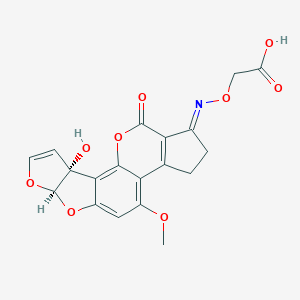



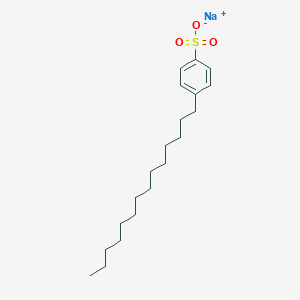

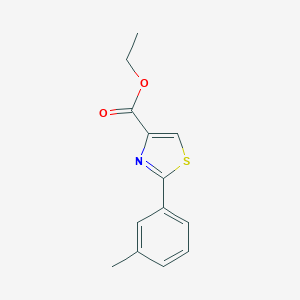
![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)
